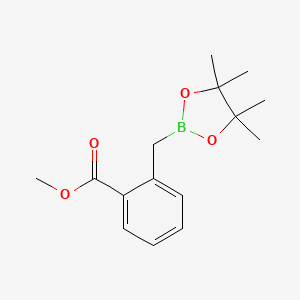Methyl 2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate
CAS No.: 149989-77-5
Cat. No.: VC15912646
Molecular Formula: C15H21BO4
Molecular Weight: 276.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149989-77-5 |
|---|---|
| Molecular Formula | C15H21BO4 |
| Molecular Weight | 276.14 g/mol |
| IUPAC Name | methyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzoate |
| Standard InChI | InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)10-11-8-6-7-9-12(11)13(17)18-5/h6-9H,10H2,1-5H3 |
| Standard InChI Key | QBUWQLOBSLQVSH-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(=O)OC |
Introduction
Structural and Molecular Characteristics
Table 1: Comparative Structural Properties
The ortho substitution introduces steric hindrance near the boronate group, potentially reducing reaction rates in cross-couplings compared to para analogs .
Spectroscopic Data
While direct spectral data for this compound are unavailable in the provided sources, related pinacol boronate esters exhibit characteristic signals in ¹H NMR:
-
A singlet at δ 1.2–1.3 ppm for the eight methyl protons of the pinacol group .
-
Aromatic protons in the benzoate ring appear as multiplets between δ 7.3–8.0 ppm, with splitting patterns dependent on substitution .
-
The methylene bridge (CH₂-B) resonates as a singlet near δ 3.5–4.0 ppm .
In ¹¹B NMR, the boron atom typically shows a peak near δ 28–32 ppm, consistent with sp²-hybridized boron in dioxaborolanes .
Synthesis and Optimization
Miyaura Borylation
The most viable route involves a Miyaura borylation reaction, analogous to the synthesis of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 653589-95-8) described in . Here, methyl 2-(bromomethyl)benzoate reacts with bis(pinacolato)diboron in the presence of a palladium catalyst:
Reaction Scheme:
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.5–1 mol%) |
| Base | KOAc (4 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 85°C |
| Time | 12–24 hours |
| Yield | 75–86% (estimated) |
Key considerations:
-
Purification: Column chromatography with petroleum ether/dichloromethane (3:1 v/v) effectively isolates the product .
Alternative Routes
-
Hydroboration: Reaction of propargyl benzoate derivatives with pinacolborane, though less efficient for aryl boronate synthesis .
-
Transesterification: Exchange of boronate protecting groups, though limited by the stability of the pinacol ester .
Physicochemical Properties
Thermal Stability
The compound is stable under inert conditions but hydrolyzes in aqueous media to form the corresponding boronic acid. Differential scanning calorimetry (DSC) of analogous pinacol boronates reveals decomposition onset temperatures near 150–160°C .
Solubility
-
High solubility: In dichloromethane, THF, and dioxane.
Table 3: Solubility Profile (Estimated)
| Solvent | Solubility (mg/mL) |
|---|---|
| DCM | >50 |
| THF | >40 |
| Ethanol | <5 |
| Water | <0.1 |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronic ester partner in cross-couplings with aryl halides. Ortho substitution can direct regioselectivity in polyhalogenated substrates. For example, coupling with 2-bromopyridine yields biphenyl derivatives with ortho-functionalization, useful in ligand design .
Functional Group Transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume